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Compound of Interest

Compound Name: N,4-Dimethylaniline hydrochloride

CAS No.: 2739-05-1

Cat. No.: B1366911

Get Quote

Executive Summary
N,4-Dimethylaniline hydrochloride (also known as

-methyl-

-toluidine hydrochloride) is a secondary aromatic amine salt widely utilized as a polymerization
accelerator in dental composites and as an intermediate in organic synthesis.[1] Its
physicochemical behavior is governed by the equilibrium between its ionic salt form and its
lipophilic free base.

This technical guide provides an in-depth analysis of the compound's dissociation constants

(pKa), solubility profiles, and structural determinants of basicity. It includes validated

experimental protocols for pKa determination and elucidates the mechanistic causality behind

its specific ionization behavior, distinguishing it from its tertiary amine congener,

-dimethyl-

-toluidine.[1]
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Chemical Identity and Structural Analysis[2]
Precise identification is critical, as nomenclature in this class of compounds often leads to

confusion between secondary and tertiary amines.

Parameter Details

IUPAC Name

ngcontent-ng-c3932382896="" _nghost-ng-

c1874552323="" class="inline ng-star-inserted">

-methyl-4-methylaniline hydrochloride

Common Name
-methyl-

-toluidine hydrochloride

CAS Number
623-08-5 (Free Base); Salt forms vary by

stoichiometry

Molecular Formula
(Salt);

(Free Base)

Molecular Weight
157.64 g/mol (HCl Salt); 121.18 g/mol (Free

Base)

Structure
Secondary amine.[1][2][3] Para-substituted

toluene core.[1]

Structural Distinction
Unlike

-dimethyl-

-toluidine (a tertiary amine), N,4-dimethylaniline retains one amino hydrogen.[1] This structural
feature allows it to act as both a hydrogen bond donor and acceptor, significantly influencing its
solubility and interaction with biological matrices compared to its tertiary counterparts.
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Physicochemical Parameters: pKa and
Dissociation[2][8][9]
The acid dissociation constant (

) is the defining parameter for the compound's behavior in aqueous environments. For amine
salts, the pKa refers to the deprotonation of the conjugate acid (the ammonium ion).

Quantitative Data
Parameter Value Context

pKa (Conjugate Acid) 5.26 ± 0.12
Predicted value based on

substituent effects [1, 2].[1]

Experimental Range 5.1 – 5.4
Consistent with

-toluidine derivatives.[1]

LogP (Free Base) 2.81
Indicates moderate lipophilicity

of the neutral form [3].[1]

Solubility (Salt) High (>50 mg/mL)
Freely soluble in water due to

ionic character.[1]

Solubility (Base) Low (<1 mg/mL)
Soluble in organic solvents

(EtOH, DMSO).[1]

Dissociation Equilibrium
In aqueous solution, the hydrochloride salt dissociates completely into the chloride anion and

the N,4-dimethylanilinium cation. The cation then exists in equilibrium with the free base.

Key Insight: At physiological pH (7.4), the pH is significantly higher than the pKa (5.26).[1]

Therefore, the equilibrium shifts heavily toward the neutral free base (unprotonated form),

facilitating membrane permeability and lipophilic interactions.[1]
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Caption: Dissociation pathway of N,4-Dimethylaniline HCl from solid salt to lipophilic free base.

Mechanistic Analysis of Basicity
Why does N,4-dimethylaniline exhibit a pKa of ~5.26? The value is a result of competing

electronic effects on the nitrogen atom.

Base Strength Comparison:

Aniline (pKa 4.6): Low basicity due to resonance delocalization of the N-lone pair into the

aromatic ring.[1]

-Methylaniline (pKa 4.85): The N-methyl group exerts a positive inductive effect (+I),
increasing electron density on the nitrogen and stabilizing the conjugate acid.[1]

-Toluidine (pKa 5.08): The methyl group at the para position donates electron density via
hyperconjugation and induction, further stabilizing the cation.[1]

N,4-Dimethylaniline (pKa ~5.26): Combines both the N-methyl (+I) and

-methyl (+I/Hyperconjugation) effects.[1] The additive electron-donating nature raises the
pKa above that of both parent compounds [1, 5].[1]

Steric Factors: Unlike ortho-substituted anilines, the para-methyl group does not sterically

hinder solvation of the ammonium cation.[1] This allows for efficient hydration, maintaining a

higher basicity compared to sterically crowded isomers (e.g.,
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-methyl-

-toluidine, pKa ~4.72).[1]

Experimental Determination Protocol
To validate the pKa of N,4-dimethylaniline hydrochloride in a specific formulation,

Potentiometric Titration is the gold standard method.[1] This protocol is self-validating through

the use of derivative analysis.[1]

Materials
Analyte: ~100 mg N,4-Dimethylaniline HCl (Pure).

Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized against KHP.

Solvent: Degassed deionized water (ensure

free to prevent carbonate error).[1]

Instrumentation: Potentiometer with glass pH electrode (calibrated at pH 4.0, 7.0, 10.0).

Workflow
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Start: Sample Preparation

Dissolve 0.5 mmol Salt
in 50 mL degassed water

Calibrate pH Electrode
(Slope > 98%)

Add 0.1 M NaOH
(Increments of 0.05 mL)

Record pH after
stabilization (<0.01 pH/sec)

 Repeat until pH 11 

Generate Titration Curve
(pH vs. Vol NaOH)

 Complete 

Calculate 1st Derivative (dpH/dV)
to find Equivalence Point

Calculate pKa
(Henderson-Hasselbalch at 0.5 Eq)

Click to download full resolution via product page

Caption: Step-by-step workflow for the potentiometric determination of pKa.
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Data Analysis (The Henderson-Hasselbalch Application)
For the titration of a weak acid (the ammonium salt) with a strong base:

Validation Step:

Identify the Equivalence Point (Ve) where the first derivative (

) is maximum.[1]

The pKa corresponds to the pH at exactly 0.5 Ve (Half-Equivalence Point).[1]

Quality Control: The curve should be sharp and defined. If the jump is shallow, consider

using a mixed solvent (e.g., 50% Ethanol) and correcting for the dielectric constant, although

water is sufficient for pKa ~5.26.

Implications in Drug Development
Solubility and Formulation
Because the pKa (5.26) is lower than physiological pH (7.4), N,4-dimethylaniline exists

primarily (>99%) in its neutral, uncharged form in the bloodstream.[1]

Consequence: High passive membrane permeability.[1]

Formulation: To maintain solubility in liquid formulations, the pH must be maintained below

4.0 (at least 1 unit below pKa) to ensure the ionized salt form predominates.[1]

Metabolic Stability
The N-methyl group is susceptible to oxidative N-demethylation by Cytochrome P450 enzymes.

[1] The electron-rich nature of the ring (due to the p-methyl group) makes the aromatic ring

prone to electrophilic metabolic attack, potentially leading to reactive quinone-imine

intermediates [4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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